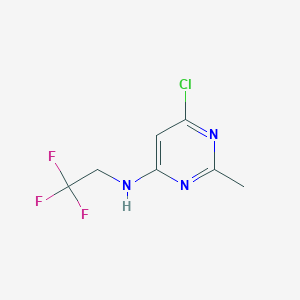

6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Description

6-Chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a methyl group at position 2, and a 2,2,2-trifluoroethylamine substituent at position 3. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which influences the compound's physicochemical properties, such as lipophilicity and metabolic stability . The presence of the trifluoroethyl group may enhance bioavailability by reducing basicity at the amine site, as seen in fluorinated pharmaceuticals .

Properties

IUPAC Name |

6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-4-13-5(8)2-6(14-4)12-3-7(9,10)11/h2H,3H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNJTQBOBRXMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound, with the CAS number 1249761-90-7, exhibits a unique molecular structure conducive to various biological interactions.

The molecular formula of this compound is , and it has a molecular weight of approximately 225.6 g/mol. Its structure includes a chloro group and a trifluoroethyl substituent, which may influence its biological activity and pharmacokinetic properties.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains. In particular, some derivatives have demonstrated significant antiviral activity against influenza viruses, suggesting that modifications in the pyrimidine structure can enhance efficacy against viral replication. The specific effects of this compound on viral load reduction and survival benefits in animal models remain to be fully elucidated but are promising based on related compounds .

Anticancer Potential

Pyrimidine derivatives are also under investigation for their anticancer properties. For example, certain compounds have been shown to inhibit cell proliferation in cancer cell lines with IC50 values in the nanomolar range. The ability of these compounds to selectively target cancer cells while sparing normal cells is a critical area of research. Preliminary data suggest that this compound may exhibit similar selectivity and efficacy, making it a candidate for further development in cancer therapeutics .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new drugs. Preliminary studies on similar pyrimidine compounds indicate low acute toxicity levels even at high doses (e.g., up to 2000 mg/kg in animal models). This suggests that this compound may exhibit a favorable safety margin; however, comprehensive toxicity studies are necessary to confirm this aspect .

Case Studies

While specific case studies on this compound are not extensively documented in current literature, comparative analysis with other pyrimidine derivatives provides insights into potential therapeutic applications:

| Compound Name | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A (similar structure) | Antiviral | 0.126 | Effective against influenza |

| Compound B (related derivative) | Anticancer | 0.1 | Selective for cancer cells |

| Compound C (pyrimidine analog) | Antimalarial | Not specified | Targeting DHODH enzyme |

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

- Antimalarial Activity : Compounds with fluorinated and chlorinated substituents have shown enhanced antiplasmodial activity. For instance, chlorinated arylvinylquinolines demonstrated superior potency compared to their fluorinated counterparts, suggesting that 6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine may also possess significant antimalarial properties .

- Acaricidal Activity : The trifluoroethyl moiety is linked to increased biological activity against pests such as spider mites. Similar compounds have been developed as acaricides, indicating a potential application for this compound in agricultural pest control .

- Structure–Activity Relationship (SAR) : Studies on SAR have revealed that modifications at specific positions of the pyrimidine ring can significantly influence biological efficacy. For example, the introduction of electron-withdrawing groups like chlorine or trifluoromethyl groups enhances activity against certain pathogens .

Antiparasitic Efficacy

In a study focusing on the structure–activity relationship of pyrimidine derivatives, it was found that compounds with halogen substitutions exhibited improved efficacy against malaria parasites. The introduction of chlorine at the C6 position was particularly beneficial . This suggests that this compound may be a candidate for further development in antimalarial therapies.

Acaricide Development

Research into trifluoroethyl sulfide analogs has shown promising results in controlling agricultural pests. Compounds synthesized with similar structures have been patented for their acaricidal properties against common agricultural pests like the two-spotted spider mite . This indicates a pathway for utilizing this compound in crop protection strategies.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | Antimalarial | Superior activity with chlorinated derivatives |

| Methyl 2-((4-chloro-2-fluoro)phenoxy)-methylbenzoate | Acaricidal | Effective against spider mites |

| Trifluoromethyl pyridine derivatives | Antimicrobial | Enhanced potency with trifluoromethyl substitutions |

Comparison with Similar Compounds

Key Structural Insights :

- Trifluoroethyl vs. Alkyl/Aryl Amines: The trifluoroethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated amines (e.g., dimethyl or benzyl groups) .

- Chloro and Methyl Positioning : The 6-chloro-2-methyl substitution pattern is conserved in several analogs (e.g., ), but positional changes (e.g., 5-chloro in ) alter steric and electronic interactions.

Physicochemical Properties

Lipophilicity and Solubility

- The trifluoroethyl group enhances lipophilicity (logP ~2.5 estimated) compared to dimethylamine (logP ~1.2) or furfurylmethyl (logP ~1.8) . This property may improve membrane permeability but reduce aqueous solubility.

- The 4-fluoro-3-nitrophenyl substituent in introduces polarity (NO₂ group), balancing lipophilicity for improved solubility.

Electronic Effects

Enzyme Inhibition

- Target Compound: No direct biological data are available, but fluorinated pyrimidines often target enzymes like kinases or aminopeptidases.

- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine: Reported as a methionine aminopeptidase inhibitor (MetAP2), a target in cancer and angiogenesis .

- N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine : Synthesized as an ABCG2 inhibitor, a transporter protein implicated in multidrug resistance .

Metabolic Stability

- The trifluoroethyl group reduces oxidative metabolism at the amine site, extending half-life compared to non-fluorinated analogs (e.g., dimethylamine in ) .

Preparation Methods

Starting Materials and Reagents

| Compound | Role | Purity/Specification |

|---|---|---|

| 2-Methyl-4,6-dichloropyrimidine | Pyrimidine core | Commercially available, high purity |

| 2,2,2-Trifluoroethylamine | Nucleophile (amine source) | Anhydrous, distilled if necessary |

| Base (e.g., sodium hydroxide) | To facilitate nucleophilic substitution | Concentration optimized (3-7 N) |

| Solvent (e.g., dry ethanol, DMF) | Reaction medium | Anhydrous |

Reaction Conditions

- Molar Ratio: Typically, a 1:1 molar ratio of 2-methyl-4,6-dichloropyrimidine to 2,2,2-trifluoroethylamine is used for optimal substitution at the 4-position.

- Temperature: The nucleophilic substitution is preferably conducted at low to moderate temperatures (0–60°C), often starting with dropwise addition at 0°C to control reaction rate and minimize side reactions.

- Base Concentration: Sodium hydroxide is used in a concentration range of 3–7 N, with 5 N being optimal to maintain alkaline conditions favoring substitution.

- Reaction Time: The mixture is stirred at room temperature until completion, monitored by disappearance of starting material via TLC or HPLC.

Stepwise Procedure

- Activation of Pyrimidine: The 2-methyl-4,6-dichloropyrimidine is dissolved in dry solvent under inert atmosphere.

- Addition of Amine: 2,2,2-trifluoroethylamine is added dropwise at 0°C to the stirred solution.

- Base Addition: Sodium hydroxide solution is added to maintain alkaline conditions.

- Stirring: The mixture is allowed to warm to room temperature and stirred until the reaction completes.

- Work-up: The reaction mixture is quenched, extracted, and purified by crystallization or chromatography to isolate 6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine.

Reaction Mechanism Insights

The substitution proceeds via nucleophilic aromatic substitution (S_NAr) on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, enhanced by the chlorine substituents, facilitates the attack of the amine nucleophile at the 4-position chlorine. The 6-chloro substituent remains intact due to steric and electronic factors, allowing selective mono-substitution.

Optimization and Yield Data

| Parameter | Range Tested | Optimal Condition | Effect on Yield (%) |

|---|---|---|---|

| Molar ratio (amine:pyrimidine) | 0.5–2:1 | 1:1 | Maximizes substitution selectivity |

| Temperature | 0–60°C | 0°C dropwise addition, then RT | Minimizes side products |

| Base concentration (NaOH) | 3–7 N | 5 N | Enhances reaction rate and completion |

| Solvent | Ethanol, DMF | Anhydrous ethanol | Improves solubility and reaction kinetics |

| Reaction time | 2–24 hours | 6–8 hours | Ensures complete conversion |

Typical isolated yields range from 70% to 85% under optimized conditions, with purity exceeding 98% after purification.

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with the synthesis of related pyrimidine amines used as intermediates in pharmaceutical agents, such as those involved in anticancer drug intermediates like DASATINIB. The key differences lie in the amine nucleophile used and the substitution pattern on the pyrimidine ring, which influence reaction conditions and purification protocols.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 2-Methyl-4,6-dichloropyrimidine + 2,2,2-trifluoroethylamine (1:1), NaOH (5N), ethanol, 0–25°C | Nucleophilic substitution at 4-position | Formation of this compound |

| 2 | Work-up: extraction, purification by crystallization or chromatography | Isolation and purification | Pure target compound with >98% purity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, the chlorine substituent at position 6 can act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids under palladium catalysis . Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, DMSO), and temperatures (80–120°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize crystal packing .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoroethyl group at N4). ¹⁹F NMR quantifies electronic effects of fluorine .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₇H₇ClF₃N₃, MW 225.6) .

Q. How should stability and storage conditions be evaluated for this compound?

- Methodology : Conduct accelerated stability studies under varied pH, humidity, and temperature (e.g., 25°C/60% RH vs. 40°C/75% RH). Use HPLC to track degradation products. Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the trifluoroethyl group .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chlorine substituent in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies and Fukui indices to identify electrophilic/nucleophilic sites. For example, reaction path searches reveal activation barriers for Pd-catalyzed coupling at C6, guiding catalyst selection . Molecular dynamics simulations model solvent effects on reaction efficiency .

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrimidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically substitute functional groups (e.g., replace methyl with nitro at C5) and assay antimicrobial activity. Evidence shows that methoxy groups enhance antifungal potency compared to chloro analogs .

- Control experiments : Verify compound purity (HPLC >95%) and exclude solvent interference. Reproduce conflicting studies under standardized conditions (e.g., identical cell lines) .

Q. What challenges arise in regioselective functionalization of the pyrimidine core?

- Methodology : Competing reactivity at C2 vs. C4 positions requires directing groups. For example, the trifluoroethyl group at N4 sterically hinders C4 substitution, favoring C2 modifications. Use low-temperature (-78°C) lithiation to control regiochemistry .

Q. How do intermolecular interactions influence solubility and formulation?

- Methodology : Analyze crystal packing (via X-ray) to identify H-bond donors/acceptors. For instance, C–H⋯π interactions in the solid state reduce aqueous solubility. Co-solvents (DMSO/PEG) or salt formation (HCl salts) improve bioavailability .

Q. What advanced purification techniques address impurities in halogenated pyrimidines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.